
3-Bromo-1-cyclopropylpyrrolidin-2-one
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Overview
Description
3-Bromo-1-cyclopropylpyrrolidin-2-one: is a chemical compound with the molecular formula C₇H₁₀BrNO and a molecular weight of 204.07 g/mol It is a derivative of pyrrolidinone, featuring a bromine atom at the third position and a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cyclopropylpyrrolidin-2-one typically involves the bromination of 1-cyclopropylpyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-cyclopropylpyrrolidin-2-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in suitable solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of 1-cyclopropylpyrrolidin-2-one.
Scientific Research Applications
3-Bromo-1-cyclopropylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidinone derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclopropylpyrrolidin-2-one is primarily related to its ability to interact with biological targets through its bromine and cyclopropyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropylpyrrolidin-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Iodo-1-cyclopropylpyrrolidin-2-one: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and biological activity.
3-Chloro-1-cyclopropylpyrrolidin-2-one:
Uniqueness
3-Bromo-1-cyclopropylpyrrolidin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, offering distinct advantages over its halogenated analogs .
Properties
IUPAC Name |
3-bromo-1-cyclopropylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMMYHHUFMMQRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445020 |
Source
|
Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148776-25-4 |
Source
|
Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-cyclopropylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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